REACTION_CXSMILES
|
C(N=C=NC(C)C)(C)C.C1[C:22]2[CH:21]([CH2:23][O:24]C(NC(C)(C)C(O)=O)=O)[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]=2C=CC=1.C([CH2:51][C:52]([NH2:57])([CH3:56])[C:53]([OH:55])=[O:54])(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O.N1CCCCC1.[OH:64][C:65]1C2C(=CC=CC=2)C=CC=1C(O)=O.ON1C2C=CC=CC=2N=N1.C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1>CN(C)C1C=CN=CC=1.CN(C)C=O>[OH:64][C:65]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:22][C:21]=1[C:23]([NH:57][C:52]([CH3:56])([CH3:51])[C:53]([OH:55])=[O:54])=[O:24]
|
Name
|
primary amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Name
|
|
Quantity
|
14.58 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
0.136 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)CC(C(=O)O)(C)N
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
Fmoc-deproteced
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Name
|
|
Quantity
|
7.62 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
5.47 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was placed in an orbital shaker for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
after which it was filtered
|
Type
|
WASH
|
Details
|
washed 4 times each with dimethylformamide, methanol and dichloromethane
|
Type
|
ADDITION
|
Details
|
5.26 ml of acetic anhydride and 19.5 ml of N,N-diisopropylethylamine were added (
|
Type
|
CUSTOM
|
Details
|
to cap any unreacted hydroxyl group)
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
WASH
|
Details
|
washed 4 times each with dimethylformamide, methanol and dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 0.71 mmol/g(theoretical: 0.98 mmol/g)
|
Type
|
WAIT
|
Details
|
It was left in the orbital shaker for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
after which it was washed four times each with dimethylformamide, methanol and dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid phase reaction
|
Type
|
WAIT
|
Details
|
was left 2 days in an orbital shaker
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
once filtered
|
Type
|
ADDITION
|
Details
|
the same amounts of reagents were re-added to the resin
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
at 55° C.
|
Type
|
WAIT
|
Details
|
left overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Then it was filtered
|
Type
|
WASH
|
Details
|
washed four times each with dimethylformamide, methanol and dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC2=CC=CC=C12)C(=O)NC(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |